4-Formyl-3-methoxybenzoic acid
CAS No.: 80893-99-8
Cat. No.: VC5004523
Molecular Formula: C9H8O4
Molecular Weight: 180.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80893-99-8 |
---|---|
Molecular Formula | C9H8O4 |
Molecular Weight | 180.159 |
IUPAC Name | 4-formyl-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12) |
Standard InChI Key | HYBGYWUQRRQICT-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)C=O |
Introduction
Chemical Identity and Structural Characteristics
4-Formyl-3-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring distinct functional groups that dictate its reactivity. The IUPAC name derives from the substitution pattern: a formyl group (-CHO) at position 4 and a methoxy group (-OCH) at position 3 on the benzoic acid ring. Key structural and molecular descriptors include:
Table 1: Molecular and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 180.16 | |
Exact Mass | 180.042 | |
PSA (Polar Surface Area) | 52.6 Ų | |
LogP (Partition Coefficient) | 1.68 | |
Appearance | White to off-white crystalline solid |
The compound’s planar aromatic structure facilitates π-π stacking interactions, while the electron-withdrawing formyl and electron-donating methoxy groups create a polarized electronic environment, influencing its solubility and reactivity .
Synthesis and Production Methods
Classical Synthetic Routes
The synthesis of 4-formyl-3-methoxybenzoic acid typically begins with functionalized benzoic acid precursors. A notable method involves the three-step transformation of 4-methyl-3-nitrobenzonitrile (63):
-
Nitration and Methoxylation: Conversion of 4-methyl-3-nitrobenzonitrile to methoxy-substituted intermediate 64 via nucleophilic aromatic substitution .
-
α-Bromination: Treatment with N-bromosuccinimide (NBS) yields dibromide 65 with high regioselectivity .
-
Oxidative Dehalogenation: Silver nitrate-mediated oxidation of dibromide 65 in ethanol/water under reflux conditions produces the target aldehyde with 99% yield :
Table 2: Synthesis Optimization Parameters
Parameter | Condition | Outcome |
---|---|---|
Solvent System | Ethanol/Water (4:1) | High yield (99%) |
Temperature | Reflux (78–100°C) | Complete conversion |
Catalyst | Silver nitrate (147 mmol) | Selective oxidation |
This method’s efficiency stems from the mild reaction conditions and the avoidance of harsh oxidizing agents, preserving the acid-sensitive methoxy group .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic core but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate no decomposition under refrigerated storage (2–8°C) for ≥6 months, though prolonged exposure to moisture or light may induce gradual degradation .
Spectroscopic Characterization
-
H NMR (400 MHz, DMSO-d): δ 10.37 (s, 1H, -CHO), 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.54 (s, 1H, Ar-H), 7.32 (d, J = 8.0 Hz, 1H, Ar-H), 3.99 (s, 3H, -OCH) .
-
IR (KBr): 1685 cm (C=O, carboxylic acid), 1702 cm (C=O, aldehyde), 1260 cm (C-O, methoxy) .
Reactivity and Chemical Applications
Aldehyde-Driven Reactions
The formyl group participates in condensation reactions, forming Schiff bases with amines or hydrazones with hydrazines. For example, reaction with hydroxylamine hydrochloride yields the corresponding oxime, a precursor for heterocyclic compounds :
Carboxylic Acid Functionalization
The carboxylic acid moiety enables esterification or amidation. Ethyl ester derivatives (e.g., CAS 86315-62-0) are synthesized via Fischer esterification, enhancing lipid solubility for pharmaceutical formulations .
Table 3: Derivative Synthesis and Applications
Derivative | Reaction Partner | Application |
---|---|---|
Ethyl Ester | Ethanol/H | Prodrug development |
Amide | Primary amines | Antimicrobial agents |
Hydrazone | Hydrazines | Chelating ligands |
Supplier | Purity | Price (100 mg) | Delivery Time |
---|---|---|---|
CymitQuimica | 98% | €286.00 | 23 Apr 2025 |
Synthonix | 95% | €262.00 | 05 May 2025 |
GlpBio | ≥95% | €754.00 | 04 Jun 2025 |
Applications span agrochemicals (herbicide intermediates), polymers (cross-linking agents), and dyes (azo coupling partners) .
Future Perspectives and Research Directions
Recent advances focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume